6,8-Dibromo-triazolo[1,5-a]pyrazine: A Pivotal Scaffold for Advanced Kinase Inhibitors
6,8-Dibromo-triazolo[1,5-a]pyrazine: A Pivotal Scaffold for Advanced Kinase Inhibitors
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: A Pivotal Scaffold for Advanced Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Triazolo[1,5-a]pyrazine Core
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and nitrogen-rich composition make it an ideal bioisostere for endogenous purines, allowing it to effectively interact with the ATP-binding sites of various kinases. This inherent characteristic has propelled the development of numerous potent and selective kinase inhibitors for a range of therapeutic areas, most notably in oncology. Within this class of compounds, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine stands out as a critical and versatile building block. The two bromine atoms at the 6- and 8-positions serve as highly functional handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine in the development of next-generation kinase inhibitors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is essential for its effective utilization in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 944709-42-6 | [4] |
| Molecular Formula | C₅H₂Br₂N₄ | [4] |
| Molecular Weight | 277.91 g/mol | [4] |
| IUPAC Name | 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine | [4] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | |
| Purity | Commercially available with ≥98% purity.[2] |
Synthesis of the Core Scaffold: A Self-Validating Protocol
The synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine can be achieved through a robust and reproducible two-step process, commencing with the construction of the parent triazolo[1,5-a]pyrazine ring system, followed by a regioselective bromination.
Part 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine
The foundational[1][2][3]triazolo[1,5-a]pyrazine core is most commonly synthesized via a cyclocondensation reaction between 3-amino-1,2,4-triazole and a 1,3-dicarbonyl equivalent, such as malondialdehyde or a protected precursor. This reaction builds the pyrazine ring onto the pre-existing triazole.
Experimental Protocol: Cyclocondensation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add malondialdehyde bis(dimethyl acetal) (1.1 eq.) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Part 2: Bromination of[1][2][3]triazolo[1,5-a]pyrazine
The subsequent dibromination of the parent heterocycle is a critical step. The electron-rich nature of the pyrazine ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high yields and regioselectivity.
Experimental Protocol: Electrophilic Bromination
-
Reagent Preparation: Dissolve the synthesized[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed, and cooling with an ice bath may be necessary to maintain the temperature below 40 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by the addition of an aqueous solution of sodium thiosulfate to consume any excess bromine. The product, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried under vacuum to yield the final product.
Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.
Synthetic Strategy for Derivative Synthesis
The following workflow illustrates the general strategy for synthesizing targeted kinase inhibitors starting from 6,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine. The differential reactivity of the two bromine atoms can often be exploited for sequential, site-selective modifications.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
-
First Coupling (e.g., Suzuki): To a solution of 6,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine (1.0 eq.) in a suitable solvent (e.g., dioxane/water), add the desired aryl or heteroaryl boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete. Purify the mono-coupled product.
-
Second Coupling (e.g., Buchwald-Hartwig): To the purified 6-aryl-8-bromo-t[1][2][3]riazolo[1,5-a]pyrazine (1.0 eq.), add the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene). Heat under an inert atmosphere until completion. Purify the final product.
Caption: General workflow for the synthesis of kinase inhibitors.
Quantitative Data on Triazolopyrazine-Based Inhibitors
The following table summarizes the in vitro activity of representative kinase inhibitors that incorporate the triazolopyrazine scaffold, demonstrating the high potency achievable with this core structure.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Source |
| Compound 17l | c-Met | 26.0 | A549 | 0.98 | [5] |
| VEGFR-2 | 2600 | MCF-7 | 1.05 | [5] | |
| Hela | 1.28 | [5] | |||
| Compound 17e | c-Met | 77.0 | - | - | [4] |
| Compound 17a | c-Met | 55.0 | - | - | [4] |
| Foretinib | c-Met | 1.0 | A549 | 1.34 | [5] |
| VEGFR-2 | 1.6 | MCF-7 | 2.15 | [5] | |
| Hela | 2.37 | [5] |
Conclusion and Future Outlook
6,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine is a quintessential example of a high-value synthetic intermediate in modern drug discovery. Its straightforward synthesis and the versatile reactivity of its dibromo functionalities provide an efficient and modular platform for the development of potent and selective kinase inhibitors. The demonstrated success of the triazolopyrazine scaffold in targeting critical oncogenic drivers like c-Met and VEGFR-2 underscores its continued importance. Future research will likely focus on leveraging this core to develop dual- or multi-targeted inhibitors, as well as exploring its potential in other therapeutic areas beyond oncology where kinase signaling plays a pivotal role. The robust and well-established chemistry of 6,8-Dibromo-t[1][2][3]riazolo[1,5-a]pyrazine ensures its place as a cornerstone in the armamentarium of medicinal chemists for years to come.
References
-
El-Gamal, M. I., et al. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 10, 949433. Available at: [Link]
-
Boston Biochem. (n.d.). 6, 8-Dibromot[1][2][3]riazolo[1, 5-a]pyrazine, min 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630666, 6,8-Dibromot[1][2][3]riazolo[1,5-a]pyrazine. Retrieved from [Link]
-
Saad, H. A., et al. (2011). Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety. Molecules, 16(12), 10187-10201. Available at: [Link]
-
Popov, A. V., et al. (2022). Synthesis of novelt[1][2][3]riazolo[1,5-b]t[1][2][3][6]etrazines and investigation of their fungistatic activity. RSC Advances, 12(11), 6523-6532. Available at: [Link]
-
Li, Y., et al. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Journal of Medicinal Chemistry, 64(15), 11476-11494. Available at: [Link]
-
Patentscope. (n.d.). WO2009047514 -T[1][2][3]RIAZOLO[1,5-A]PYRIDINE ANDT[1][2][3]RIAZOLO[1,5-C]PYRIMIDINE COMPOUNDS AND THEIR USE. Retrieved from [Link]
-
ResearchGate. (2021). Two potent and selective c-Met inhibitors containing the 1,2,3-triazolo[4,5-b]pyrazine core: PF-04217903 and Savolitinib. Retrieved from [Link]
- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
-
ResearchGate. (2018). Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Retrieved from [Link]
-
Zhang, Q., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. Available at: [Link]
Sources
- 1. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety [mdpi.com]
- 4. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
